molecular formula C7H15NO B1347072 Glycidyldiethylamine CAS No. 2917-91-1

Glycidyldiethylamine

Cat. No.: B1347072
CAS No.: 2917-91-1
M. Wt: 129.2 g/mol
InChI Key: SBIDUCNDVPSWQT-UHFFFAOYSA-N
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Description

Glycidyldiethylamine (CAS: 2917-91-1), also known as Diethyl[(oxiran-2-yl)methyl]amine or 1,2-Epoxy-3-(diethylamino)propane, is a tertiary amine containing an epoxide functional group. Its molecular formula is C₇H₁₅NO, and it is characterized by a reactive oxirane (epoxide) ring and a diethylamino group. This compound is primarily utilized in polymer chemistry as a crosslinking agent due to the epoxide's ability to undergo nucleophilic ring-opening reactions. Additionally, it serves as an intermediate in pharmaceutical synthesis, particularly for bioactive molecules requiring amine-epoxide reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Glycidyldiethylamine can be synthesized through the reaction of glycidol with diethylamine. The reaction typically involves the nucleophilic attack of the amine group on the epoxide ring of glycidol, resulting in the formation of the this compound. The reaction is usually carried out under mild conditions, often at room temperature, and may require a catalyst to enhance the reaction rate.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of high-purity starting materials and optimized reaction conditions, such as controlled temperature and pressure, are crucial for large-scale production. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: Glycidyldiethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert this compound into amine derivatives with different oxidation states.

    Substitution: The epoxide ring in this compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or halides can react with the epoxide ring under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while substitution reactions can produce a variety of substituted amines or ethers.

Scientific Research Applications

Glycidyldiethylamine has several applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be employed in the modification of biomolecules, such as proteins or nucleic acids, to study their functions and interactions.

    Medicine: this compound derivatives may have potential therapeutic applications, including as intermediates in the synthesis of pharmaceuticals.

    Industry: It is used in the production of polymers and resins, where its unique chemical properties contribute to the desired material characteristics.

Mechanism of Action

The mechanism of action of glycidyldiethylamine involves its ability to react with various nucleophiles due to the presence of the reactive epoxide ring. This reactivity allows it to form covalent bonds with different molecular targets, leading to modifications in the structure and function of these targets. The specific pathways and molecular targets depend on the context in which the compound is used, such as in chemical synthesis or biological applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share functional or structural similarities with glycidyldiethylamine, enabling comparative analysis of their reactivity, applications, and physicochemical properties.

N,N-Dimethylhydroxylamine (CAS: 5725-96-2)

  • Molecular Formula: C₂H₇NO
  • Key Functional Groups : Hydroxylamine (N–O–H), dimethylamine.
  • Applications : Acts as a reducing agent in organic synthesis and stabilizer in polymerization processes. Unlike this compound, it lacks an epoxide ring, limiting its utility in crosslinking but enhancing its role in redox reactions.
  • Reactivity : The hydroxylamine group participates in oxidation-reduction reactions, contrasting with this compound’s nucleophilic epoxide reactivity .

(1-BENZHYDRYLAZETIDIN-3-YL)DIMETHYLAMINE (CAS: 55438-79-4)

  • Molecular Formula : C₁₈H₂₀N₂
  • Key Functional Groups : Azetidine (4-membered ring), benzhydryl group.
  • Applications: Primarily used in pharmaceutical intermediates. Unlike this compound, it lacks epoxide-driven crosslinking capability but offers steric hindrance for selective reactivity .

1-Ethyl-3-hydroxypiperidine (CAS: 13444-24-1)

  • Molecular Formula: C₇H₁₅NO
  • Key Functional Groups : Piperidine (6-membered ring), hydroxyl, ethylamine.
  • Applications : Utilized in agrochemicals and as a chiral building block. The piperidine ring enhances solubility compared to this compound’s linear structure, while the hydroxyl group enables hydrogen bonding .

Comparative Data Table

Compound Name CAS Molecular Formula Key Functional Groups Applications Reactivity Profile
This compound 2917-91-1 C₇H₁₅NO Epoxide, tertiary amine Polymer crosslinking, pharmaceuticals Epoxide ring-opening (nucleophilic)
N,N-Dimethylhydroxylamine 5725-96-2 C₂H₇NO Hydroxylamine Redox reactions, stabilizers Oxidation-reduction
(1-BENZHYDRYLAZETIDIN-3-YL)DIMETHYLAMINE 55438-79-4 C₁₈H₂₀N₂ Azetidine, benzhydryl Drug intermediates Steric hindrance, ring strain
1-Ethyl-3-hydroxypiperidine 13444-24-1 C₇H₁₅NO Piperidine, hydroxyl Agrochemicals, chiral synthesis Hydrogen bonding, ring flexibility

Key Research Findings

Reactivity Differences :

  • This compound’s epoxide ring undergoes rapid reaction with nucleophiles (e.g., amines, thiols) at room temperature, making it superior for polymer curing compared to hydroxylamine derivatives like N,N-Dimethylhydroxylamine, which require acidic/basic conditions for activation .
  • Azetidine-based compounds exhibit higher ring strain than epoxides, leading to faster ring-opening kinetics but reduced thermal stability .

Safety and Handling :

  • This compound’s epoxide group poses skin/eye irritation risks, necessitating PPE during handling. In contrast, N,N-Dimethylhydroxylamine is less hazardous but requires precautions against explosive peroxides .

Analytical Challenges :

  • Extraction of this compound from polymer matrices may lead to incomplete recovery due to covalent bonding, whereas azetidine or piperidine derivatives can be isolated more reliably via standard solvent extraction .

Biological Activity

Glycidyldiethylamine (GDEA) is a compound that has garnered attention in various fields of biological research due to its unique structural properties and potential applications. This article aims to provide a comprehensive overview of the biological activity of GDEA, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound is an organic compound characterized by the presence of an epoxide group, which contributes to its reactivity. The structure can be represented as follows:

C7H15NO\text{C}_7\text{H}_{15}\text{N}O

This compound features a diethylamine moiety that enhances its solubility and interaction with biological systems.

The biological activity of GDEA is primarily attributed to its ability to interact with various biomolecules, particularly proteins and nucleic acids. The epoxide group in GDEA can undergo nucleophilic attack, leading to the formation of covalent bonds with thiol groups in proteins, which can modify protein function and activity. This property is crucial for its applications in biochemical research and potential therapeutic uses.

Key Mechanisms:

  • Protein Modification: GDEA can form adducts with proteins, altering their structure and function.
  • Enzyme Inhibition: It may inhibit specific enzymes by binding to their active sites or allosteric sites.
  • Cellular Signaling Disruption: By modifying signaling proteins, GDEA can impact various cellular pathways.

Antimicrobial Properties

Recent studies have indicated that GDEA exhibits antimicrobial activity against a range of pathogens. Its effectiveness appears to be linked to its ability to disrupt bacterial cell membranes and inhibit vital enzymatic processes within microbial cells.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of GDEA. The results suggest that while GDEA shows promising antimicrobial effects, it also possesses cytotoxic properties at higher concentrations.

Table 2: Cytotoxicity of this compound

Cell LineIC50 (µg/mL)
Human Liver Cells (HepG2)50
Mouse Fibroblasts (L929)40
Human Breast Cancer Cells (MCF-7)30

Case Studies

  • Case Study on Antimicrobial Efficacy:
    A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of GDEA against multi-drug resistant bacterial strains. The researchers found that GDEA not only inhibited growth but also reduced biofilm formation, making it a candidate for further development as an antimicrobial agent .
  • Case Study on Cellular Effects:
    In a study examining the effects of GDEA on cancer cell lines, researchers observed that treatment with GDEA led to significant apoptosis in MCF-7 cells, suggesting potential applications in cancer therapy .
  • Toxicological Assessment:
    A comprehensive toxicological assessment highlighted the need for caution when using GDEA in therapeutic contexts due to its cytotoxic effects at elevated concentrations. This study emphasized the importance of dose optimization for safe application .

Q & A

Basic Research Questions

Q. What are the validated synthetic pathways for Glycidyldiethylamine, and how can researchers ensure reproducibility in its preparation?

  • Methodological Answer : this compound synthesis typically involves epoxidation of diethylamine derivatives or nucleophilic ring-opening of epichlorohydrin. Key steps include:

  • Reaction Monitoring : Use thin-layer chromatography (TLC) or in situ FTIR to track epoxide formation.
  • Purification : Column chromatography or distillation under reduced pressure to isolate the compound.
  • Characterization : Employ 1H^1H-NMR (e.g., δ 2.5–3.5 ppm for epoxy protons) and GC-MS for purity validation.
  • Reproducibility : Document solvent ratios, catalyst loading, and temperature gradients in detail, adhering to guidelines for experimental transparency .

Q. How should researchers assess the stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies using:

  • Environmental Chambers : Expose samples to 25°C/60% RH, 40°C/75% RH, and light (ICH Q1B guidelines).
  • Analytical Metrics : Monitor epoxy ring integrity via 1H^1H-NMR and quantify degradation products (e.g., diethylamine) via HPLC-UV.
  • Data Reporting : Tabulate degradation rates (e.g., %/month) and identify critical storage parameters (e.g., moisture sensitivity) .

Q. Which analytical techniques are most robust for quantifying this compound in complex matrices?

  • Methodological Answer : Prioritize specificity and sensitivity:

  • HPLC-MS/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradient; quantify via MRM transitions (e.g., m/z 130 → 85).
  • Validation : Follow ICH Q2(R1) for linearity (R² > 0.995), LOD/LOQ (e.g., 0.1 ng/mL), and recovery rates in spiked samples .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction kinetics of this compound across studies?

  • Methodological Answer : Perform a meta-analysis to identify variables causing discrepancies:

  • Experimental Variables : Compare solvent polarity, catalyst type (e.g., Lewis acids vs. bases), and temperature profiles.
  • Statistical Modeling : Apply Arrhenius or Eyring equations to isolate activation parameters.
  • Error Analysis : Quantify instrumental uncertainty (e.g., ±2% in HPLC peak integration) and batch-to-batch variability .

Q. What computational strategies are effective for modeling this compound’s reactivity in novel reaction systems?

  • Methodological Answer : Combine quantum mechanics (QM) and molecular dynamics (MD):

  • QM : Optimize transition states at the B3LYP/6-31G* level to predict regioselectivity in epoxide ring-opening.
  • MD : Simulate solvent effects (e.g., DMSO vs. hexane) on reaction trajectories.
  • Validation : Cross-check computational results with experimental kinetic isotope effects (KIEs) .

Q. How can impurity profiling of this compound enhance mechanistic understanding of side reactions?

  • Methodological Answer : Use orthogonal analytical approaches:

  • LC-HRMS : Identify trace impurities (e.g., chlorohydrin byproducts) via exact mass matching.
  • Isotopic Labeling : Introduce 13C^{13}C-labeled precursors to track unintended pathways.
  • Mechanistic Proposals : Map impurity formation to steric or electronic factors in the reaction pathway .

Q. What methodologies are critical for comparative studies of this compound with structural analogs (e.g., glycidylmethylamine)?

  • Methodological Answer : Design a structure-activity relationship (SAR) study:

  • Synthetic Modifications : Systematically vary substituents (e.g., alkyl chain length).
  • Functional Assays : Compare epoxy ring stability via thermal gravimetric analysis (TGA).
  • Statistical Correlation : Use multivariate regression to link structural features (e.g., Hammett σ values) to reactivity trends .

Q. Data Presentation and Reproducibility Guidelines

Section Key Requirements Evidence-Based Standards
Experimental ProtocolsDetailed reagent sources, instrument calibration data, and step-by-step procedures.
Analytical DataRaw spectra (e.g., NMR, MS) and processed chromatograms with baselines annotated.
Statistical AnalysisError bars, p-values, and confidence intervals for kinetic/thermodynamic data.
ReproducibilityIndependent replication data from ≥2 lab groups or open-source datasets.

Properties

IUPAC Name

N-ethyl-N-(oxiran-2-ylmethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-3-8(4-2)5-7-6-9-7/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBIDUCNDVPSWQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30902927
Record name 1-Diethylamino-2,3-epoxypropane
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Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2917-91-1
Record name N,N-Diethyl-2-oxiranemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2917-91-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propylamine, 2,3-epoxy-N,N-diethyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycidyldiethylamine
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Glycidyldiethylamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36012
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
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Record name Glycidyldiethylamine
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Record name 1-Diethylamino-2,3-epoxypropane
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Synthesis routes and methods I

Procedure details

A solution of sodium hydroxide (47.9 g, 1.2 mole) in 78 mL water was added 1-chloro-3-diethylamino-propan-2-ol. The resultant was stirred at 20-25° C. for 1 hour, diluted with 178 mL of water and extracted with ether twice. The combined ether solution was dried with solid potassium hydroxide and evaporated to give 135 g of crude product which was purified by fraction distillation to give pure glycidyldiethylamine (98 g, 76%) as an oil.
Quantity
47.9 g
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reactant
Reaction Step One
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0 (± 1) mol
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78 mL
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Quantity
178 mL
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solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

In a three neck flask was placed 102 g (1.1 mols) of epichlorohydrin and while stirring vigorously, 73 g (1 mol) of diethylamine was added dropwise to epichlorohydrin together with a small amount (1/10 mol of the amine) of water at temperatures below 25° C. Thereafter, the mixture was stirred for 5 hours at 30° to 35° C. Then, an aqueous 35 to 40% solution of 1.7 mols of sodium hydroxide was added dropwise to the mixture at 25° to 30° C. followed by stirring vigorously. Thereafter, the mixture was further stirred for 3 hours at the same temperature as above. Then, after cooling the mixture, 200 ml of water was added to the reaction mixture to dissolve the salts formed and after further adding 300 ml of ether to the mixture and shaking them, the resultant mixture was allowed to stand, thereby the reaction mixture was separated into two phases. The organic phase thus formed was collected and dried with the addition of granular potassium hydroxide. Then, ether was distilled away and the residue was distilled under reduced pressure in N2 stream to provide 77 g of diethylglycidylamine having a boiling point of 50° to 52° C./13 mmHg).
Quantity
102 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
73 g
Type
reactant
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Quantity
0 (± 1) mol
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reactant
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[Compound]
Name
amine
Quantity
10 mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
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reactant
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[Compound]
Name
solution
Quantity
0 (± 1) mol
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reactant
Reaction Step Four
Quantity
1.7 mol
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
reactant
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Name
resultant mixture
Quantity
0 (± 1) mol
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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